molecular formula C8H16O2 B086924 Propyl valerate CAS No. 141-06-0

Propyl valerate

Cat. No.: B086924
CAS No.: 141-06-0
M. Wt: 144.21 g/mol
InChI Key: ROJKPKOYARNFNB-UHFFFAOYSA-N
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Description

Propyl valerate, also known as propyl pentanoate, is an ester formed from valeric acid and propanol. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. The chemical formula for this compound is C8H16O2, and it has a molar mass of 144.21 g/mol .

Scientific Research Applications

Propyl valerate has several applications in scientific research and industry:

Future Directions

The global propyl valerate market is projected to grow at a CAGR of 5.5% from 2022 to 2030 . This growth is attributed to the increasing demand for this compound in the chemical and pharmaceutical industries . The market size is expected to reach US$ million in 2023 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl valerate can be synthesized through the esterification of valeric acid with propanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester product .

Reaction:

Valeric acid+PropanolH2SO4Propyl valerate+Water\text{Valeric acid} + \text{Propanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} Valeric acid+PropanolH2​SO4​​Propyl valerate+Water

Industrial Production Methods

In industrial settings, this compound can be produced using biomass-derived levulinic acid as a starting material. The levulinic acid is first converted to valeric acid through hydrogenation, and then esterified with propanol to form this compound. This method is considered environmentally friendly and sustainable .

Chemical Reactions Analysis

Types of Reactions

Propyl valerate, like other esters, can undergo several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to valeric acid and propanol.

    Reduction: this compound can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.

    Transesterification: this compound can react with another alcohol to form a different ester and propanol.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Reduction: Lithium aluminum hydride, dry ether.

    Transesterification: Another alcohol, acid or base catalyst.

Major Products

    Hydrolysis: Valeric acid and propanol.

    Reduction: Valeric acid and propanol.

    Transesterification: A different ester and propanol.

Mechanism of Action

The mechanism of action of propyl valerate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. When inhaled, this compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its fruity odor .

Comparison with Similar Compounds

Propyl valerate can be compared with other valerate esters, such as:

Uniqueness: this compound is unique due to its specific combination of valeric acid and propanol, which gives it distinct physical and chemical properties compared to other valerate esters. Its specific odor profile makes it particularly valuable in the flavor and fragrance industry.

Properties

IUPAC Name

propyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2/c1-3-5-6-8(9)10-7-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROJKPKOYARNFNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90161513
Record name Propyl valerate
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Molecular Weight

144.21 g/mol
Source PubChem
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Physical Description

Liquid
Record name Propyl pentanoate
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Boiling Point

167.00 to 168.00 °C. @ 760.00 mm Hg
Record name Propyl pentanoate
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CAS No.

141-06-0
Record name Propyl pentanoate
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Record name Propyl valerate
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Record name PROPYL VALERATE
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Record name Propyl pentanoate
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Melting Point

-70.7 °C
Record name Propyl pentanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0040296
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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